

A Comprehensive Technical Guide to Chrysanthemoyl Chloride: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chrysanthemoyl chloride*

Cat. No.: B079238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of **chrysanthemoyl chloride**, a pivotal chemical intermediate. As a highly reactive acyl chloride, its primary significance lies in its role as a key building block for a major class of synthetic insecticides.^{[1][2]} This document will delve into its chemical and physical properties, detail its synthesis from chrysanthemic acid, explore its application in the production of pyrethroids, and provide essential safety and handling protocols.

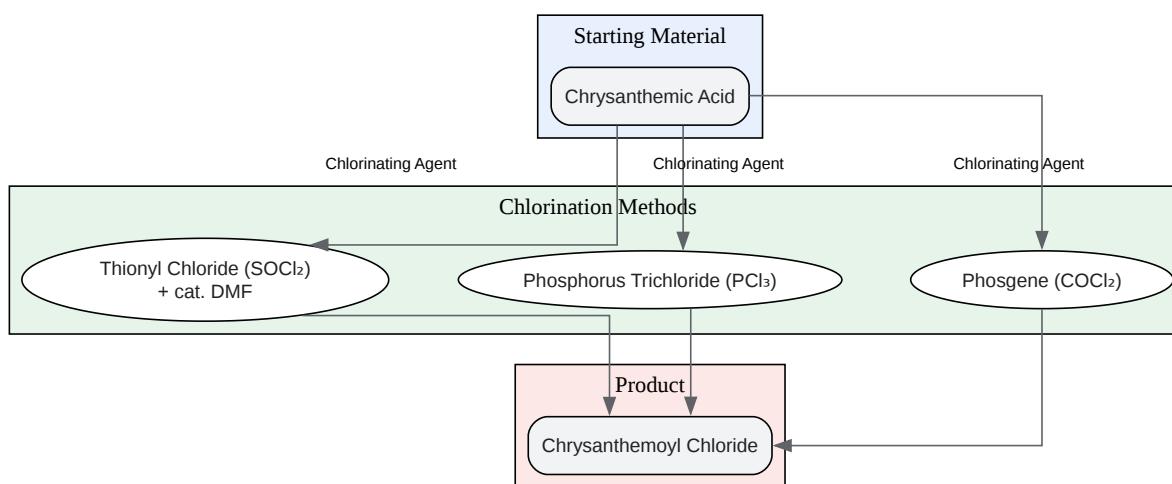
Core Identification and Physicochemical Properties

Chrysanthemoyl chloride, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride, is the acid chloride derivative of chrysanthemic acid.^[3] ^[4] Its high reactivity stems from the acyl chloride functional group, making it an excellent acylating agent for nucleophiles such as alcohols and amines. This reactivity is harnessed in the synthesis of various agrochemicals.

Table 1: Physicochemical Properties of **Chrysanthemoyl Chloride**

Property	Value	Source(s)
CAS Number	14297-81-5	[2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₅ ClO	[3] [4] [5]
Molecular Weight	186.68 g/mol	[5] [6]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	206 °C at 760 mmHg	[4] [5] [6]
Density	1.098 g/cm ³	[4] [5] [6]
Flash Point	100 °C	[5] [6]
Refractive Index	1.533	[4] [6]
EINECS Number	238-229-5	[3] [4] [5]

Synthesis of Chrysanthemoyl Chloride from Chrysanthemic Acid


The conversion of chrysanthemic acid to its corresponding acid chloride is a critical step that "activates" the carboxylic acid for subsequent coupling reactions.[\[1\]](#) This transformation is typically achieved using a chlorinating agent. The choice of agent and reaction conditions can influence the purity of the final product and the overall efficiency of the process. The most prevalent laboratory and industrial methods involve thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosgene (COCl₂).[\[3\]](#)

Synthetic Methodologies: A Comparative Overview

- Thionyl Chloride Method: This is one of the most common methods due to its high efficiency and the formation of gaseous byproducts (HCl and SO₂) which are easily removed from the reaction mixture.[\[7\]](#)[\[8\]](#)[\[9\]](#) The use of a catalyst like N,N-dimethylformamide (DMF) is common.[\[3\]](#) The quality of the thionyl chloride is a key factor in obtaining high-purity **chrysanthemoyl chloride**.[\[3\]](#)
- Phosphorus Trichloride Method: In this method, chrysanthemic acid is treated with PCl₃, often in a solvent like toluene or benzene.[\[3\]](#) A key challenge with this method is the

separation of the phosphorous acid byproduct, which can affect the quality of the resulting **chrysanthemoyl chloride** if not completely removed.[3]

- Phosgene Method: This method involves bubbling phosgene gas through a solution of chrysanthemic acid in a suitable solvent with a catalyst.[3] While it can yield a very pure product that may not require further rectification, the extreme toxicity of phosgene necessitates stringent safety precautions and specialized equipment for its handling and for the neutralization of any residual gas.[3]

[Click to download full resolution via product page](#)

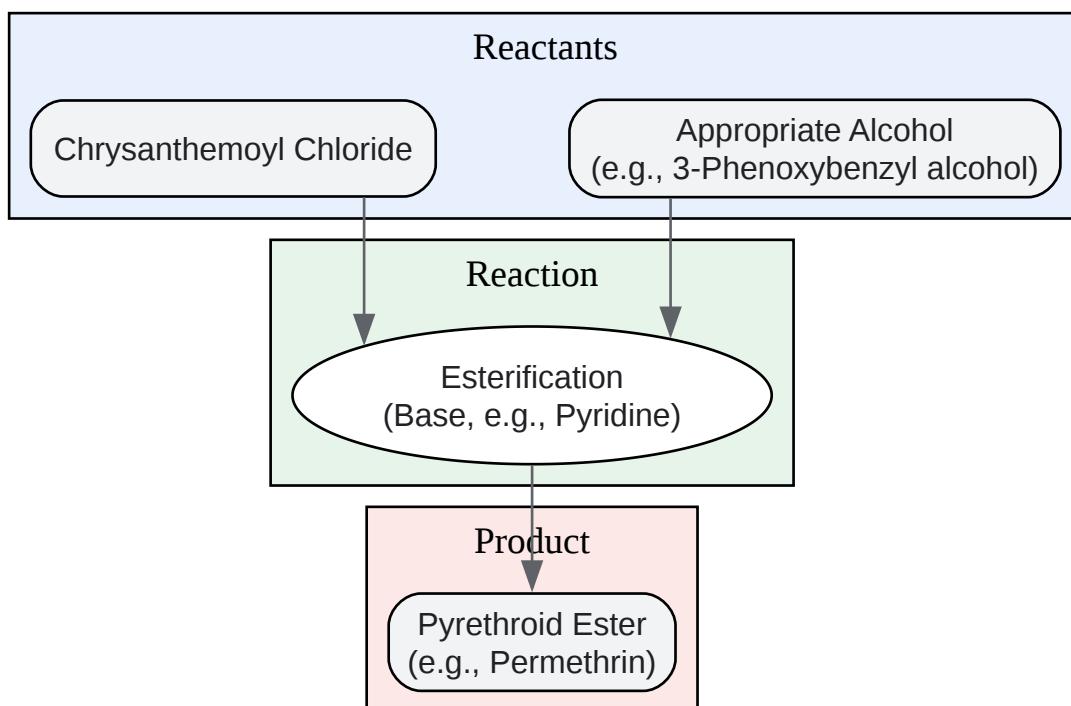
Caption: General workflow for the synthesis of **Chrysanthemoyl Chloride**.

Experimental Protocol: Synthesis via the Thionyl Chloride Method

This protocol describes a standard laboratory procedure for the synthesis of **chrysanthemoyl chloride** using thionyl chloride, a widely adopted and reliable method.[7][8][10]

Materials:

- Chrysanthemic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., toluene, dichloromethane)
- Catalytic amount of N,N-dimethylformamide (DMF) (optional)
- Round-bottom flask with a reflux condenser and drying tube
- Stirring apparatus
- Heating mantle
- Rotary evaporator


Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube, dissolve chrysanthemic acid (1.0 equivalent) in an excess of thionyl chloride. Alternatively, use an anhydrous solvent like toluene.[3][8][10]
- Initiation: If using a catalyst, add a few drops of DMF.
- Reaction: Heat the mixture to a gentle reflux (typically 50-60°C) and stir.[8][10] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO_2).[7] The reaction is typically complete within 4-6 hours.[3][8][10]
- Workup: After the reaction is complete, allow the mixture to cool to room temperature.
- Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[7][8][10] The resulting crude **chrysanthemoyl chloride** is often of sufficient purity to be used directly in the next step without further purification.[7] If higher purity is required, distillation under reduced pressure can be performed.[3]

Application in the Synthesis of Pyrethroid Insecticides

The primary and most significant application of **chrysanthemoyl chloride** is as a crucial intermediate in the manufacture of synthetic pyrethroids.^{[2][3]} Pyrethroids are a major class of insecticides valued for their high insecticidal activity, low mammalian toxicity, and enhanced environmental stability compared to natural pyrethrins.^{[1][8]}

The synthesis involves an esterification reaction where the highly reactive **chrysanthemoyl chloride** is coupled with a specific alcohol.^{[1][11]} This reaction forms the ester linkage that is characteristic of the pyrethroid structure. The choice of alcohol determines the specific pyrethroid being synthesized and its unique properties. For example, reaction with 3-phenoxybenzyl alcohol is a key step in the synthesis of permethrin.^{[7][12]}

[Click to download full resolution via product page](#)

Caption: General pathway for the synthesis of a Pyrethroid Ester.

Experimental Protocol: Esterification to Form a Pyrethroid Ester

This protocol outlines the final esterification step to produce a pyrethroid, using 3-phenoxybenzyl alcohol as an example.

Materials:

- **Chrysanthemoyl chloride**
- 3-phenoxybenzyl alcohol
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Anhydrous pyridine or another suitable base
- Separatory funnel
- 1.5 N Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a dry flask, dissolve the alcohol (e.g., 3-phenoxybenzyl alcohol, 1.0 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent like DCM.[7][8]
- Addition: Cool the solution in an ice bath. Slowly add a solution of **chrysanthemoyl chloride** (1.1 equivalents) in anhydrous DCM dropwise with continuous stirring.[8][10]
- Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its completion using thin-layer chromatography (TLC).[8][10]
- Workup: Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl.[8][10]

- Extraction: Transfer the mixture to a separatory funnel, add water, and separate the organic layer. Wash the organic layer sequentially with water and then brine.[10]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude pyrethroid ester.[10] Further purification can be achieved by column chromatography if necessary.

Safety, Handling, and Storage

Chrysanthemoyl chloride is a hazardous chemical that must be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and reacts with water (hydrolysis), including moisture in the air, to release hydrochloric acid.

Table 2: GHS Hazard and Precautionary Information

Category	Statement	Source(s)
Hazard Statements	H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage.	[13]
Prevention	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.	[3] [13]
Response	P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3] [13]
Storage	P405: Store locked up.	[3] [13]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.	[13]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[14]
[15] Ensure that eyewash stations and safety showers are readily accessible.[14][15]
- Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[13]
- Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[13]

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[16] The container should be tightly sealed to prevent contact with moisture.[16]

Conclusion

Chrysanthemoyl chloride (CAS No. 14297-81-5) is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of pyrethroid insecticides. Its high reactivity, derived from the acyl chloride group, allows for efficient esterification with various alcohols to produce a wide range of potent and widely used pest control agents. Understanding the synthesis of **chrysanthemoyl chloride** from chrysanthemic acid and the subsequent esterification reaction is fundamental for chemists in this field. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

References

- CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75 - Google Patents. (n.d.).
- **Chrysanthemoyl chloride** CAS#: 14297-81-5 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [[Link](#)]
- **Chrysanthemoyl chloride** - LookChem. (n.d.). Retrieved from [[Link](#)]

- The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. (2025). Retrieved from [\[Link\]](#)
- Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - Arkivoc. (2021). Retrieved from [\[Link\]](#)
- Cas 14297-81-5, **Chrysanthemoyl chloride** - LookChem. (n.d.). Retrieved from [\[Link\]](#)
- Discovery and development of pyrethroid insecticides - PMC - NIH. (n.d.). Retrieved from [\[Link\]](#)
- Synthesis and Characterization of Chrysanthemic Acid Esters - Asian Publication Corporation. (n.d.). Retrieved from [\[Link\]](#)
- US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents. (n.d.).
- Stability Indicating Chromatographic Methods for the determination of Trospium Chloride - Cairo University Scholar. (n.d.). Retrieved from [\[Link\]](#)
- US3658879A - Process for the preparation of chrysanthemic acid - Google Patents. (n.d.).
- Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. arkat-usa.org [arkat-usa.org]
- 2. Chrysanthemoyl chloride | 14297-81-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. chemwhat.com [chemwhat.com]

- 6. lookchem.com [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Chrysanthemoyl Chloride: Synthesis, Applications, and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079238#chrysanthemoyl-chloride-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com